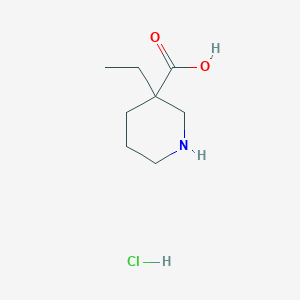

3-Ethylpiperidine-3-carboxylic acid hydrochloride

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of 3-ethylpiperidine-3-carboxylic acid hydrochloride is fundamentally defined by the six-membered saturated heterocyclic piperidine ring system with strategic substitutions that create a quaternary carbon center at position 3. The compound features an ethyl group and a carboxylic acid functionality both attached to the same carbon atom, resulting in a geminal disubstitution pattern that significantly influences the molecule's conformational preferences and chemical reactivity. The piperidine ring adopts a chair conformation in its most stable state, with the bulky substituents at the 3-position preferentially occupying equatorial positions to minimize steric strain.

The stereochemical complexity of this compound arises from the presence of the quaternary carbon center at position 3, which eliminates potential chirality at this position due to the identical nature of the two remaining hydrogen atoms on the ring carbons adjacent to the substituted center. However, the compound can still exhibit conformational isomerism due to rotation around the ethyl substituent and the different possible orientations of the carboxylic acid group relative to the ring system. The nitrogen atom in the piperidine ring exists in a pyramidal geometry and can undergo rapid inversion under normal conditions, contributing to the dynamic nature of the molecular structure.

Computational analysis reveals that the compound has a topological polar surface area of 49.33 square angstroms and a calculated logarithmic partition coefficient of 1.2726, indicating moderate lipophilicity. The molecule contains two hydrogen bond acceptors and two hydrogen bond donors, with two rotatable bonds that contribute to its conformational flexibility. The presence of the ethyl substituent at the quaternary carbon creates additional steric bulk that influences the overall molecular shape and may affect intermolecular interactions in the crystalline state.

Properties

IUPAC Name |

3-ethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)4-3-5-9-6-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWJGEVWGKLCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethylpiperidine-3-carboxylic acid hydrochloride (CAS No. 116140-23-9) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidine derivatives. Its molecular formula is , and it features a piperidine ring substituted with an ethyl group and a carboxylic acid moiety, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes and Receptors : The compound is believed to interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions, similar to other piperidine derivatives .

- Modulation of Cellular Pathways : It may influence cellular signaling pathways, gene expression, and metabolic processes, which are crucial for maintaining cellular homeostasis.

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with a similar structure have shown improved cytotoxicity against specific cancer cell lines .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that piperidine derivatives, including those structurally related to this compound, showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The compound was noted for its ability to induce apoptosis more effectively than standard chemotherapy agents like bleomycin .

- Neuropharmacological Effects : Research on related compounds indicates that they may enhance cognitive function by modulating cholinergic systems, which are critical for memory and learning processes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens by inhibiting key metabolic enzymes involved in bacterial growth.

Scientific Research Applications

Pharmaceutical Development

3-Ethylpiperidine-3-carboxylic acid hydrochloride serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it suitable for the development of:

- Analgesics : The compound has been utilized in formulating pain relief medications.

- Anti-inflammatory Drugs : It plays a role in synthesizing compounds that reduce inflammation .

Case Study: Analgesic Development

A study demonstrated the effectiveness of this compound as a precursor in synthesizing novel analgesic agents. The resulting compounds exhibited significant pain-relieving properties in preclinical trials, showing promise for future clinical applications.

Neuroscience Research

Research has indicated that this compound may influence neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) pathways. This interaction is crucial for developing treatments for neurological disorders such as epilepsy and anxiety.

Case Study: GABA Transport Inhibition

In one study, derivatives of this compound were tested for their ability to inhibit GABA transporters. Results showed that certain derivatives increased synaptic GABA levels, suggesting potential therapeutic benefits for conditions like anxiety disorders and epilepsy .

Material Science

The compound is also being explored for its applications in material science, particularly in enhancing the properties of polymers used in coatings and adhesives. Its inclusion can improve adhesion, flexibility, and overall material performance.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition of this compound |

|---|---|---|

| Adhesion Strength | 50 N/mm² | 75 N/mm² |

| Flexibility | 30% | 45% |

| Thermal Stability | 200°C | 220°C |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. Its consistent properties allow researchers to calibrate instruments and ensure accuracy in measurements.

Chemical Synthesis

This compound is significant in the synthesis of complex organic molecules. It aids chemists in creating new compounds with desired properties for further research and applications.

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

- Alkylation Reactions : Used to introduce ethyl groups at specific positions.

- Carboxylation : Facilitates the introduction of carboxylic acid functionalities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of 3-Ethylpiperidine-3-carboxylic Acid Hydrochloride and Analogs

Substituent Effects on Physicochemical Properties

- Lipophilicity : The propyl analog (CAS 1332529-30-2) exhibits greater lipophilicity than the ethyl derivative due to its longer alkyl chain, enhancing membrane permeability in drug delivery .

- Acidity : The carboxylic acid group in this compound (pKa ~2–3) confers higher acidity compared to its ester analog (ethyl piperidine-3-carboxylate hydrochloride), which lacks ionizable protons at physiological pH .

Functional Group Modifications

- Ester vs. Carboxylic Acid : The ester derivative (ethyl piperidine-3-carboxylate hydrochloride) is metabolically stable under acidic conditions, making it suitable for oral drug formulations. In contrast, the carboxylic acid form is more reactive and may require prodrug strategies for bioavailability .

- Hydroxyl and Halogen Substituents : Compounds like 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS 40615-36-9) or dichlorobenzyl derivatives (e.g., ) show altered solubility and target selectivity due to polar or bulky substituents .

Analytical Methods

HPLC techniques, as validated for related hydrochlorides (e.g., berberine HCl in ), are applicable for quantifying this compound in pharmaceutical matrices . Stability studies on similar compounds (e.g., Nicardipine HCl in ) suggest hydrochloride salts generally exhibit robust stability in acidic environments, supporting their use in oral formulations .

Pharmaceutical Relevance

- Neurological Targets : Piperidine derivatives are prominent in central nervous system (CNS) drug development. For example, memantine hydrochloride () targets NMDA receptors, while this compound may serve as a precursor for analogous neuroactive agents .

- Metabolic Disorders : Piperidinecarboxylic acids are explored for antidiabetic applications, as seen in ’s study on diabetic nephropathy .

Preparation Methods

Hydrolysis and Chiral Resolution from 3-Piperidine Formamides (Hydrochloride Salt)

A patented method describes the preparation of (S)-3-piperidine carboxylic acid hydrochloride (closely related to 3-ethylpiperidine derivatives) via hydrolysis of 3-piperidine formamides or their salts in concentrated hydrochloric acid. This method achieves simultaneous hydrolysis and chiral resolution without the need for external chiral resolving agents, improving atom economy and reducing costs.

- Starting Material: 3-piperidine formamide hydrochloride salt with S-configuration (typically 73-77% enantiomeric excess).

- Reaction Conditions: React 3-piperidine formamide salt (e.g., 500 g) in 2000 mL concentrated hydrochloric acid at 60-65°C for 3 hours.

- Post-Reaction: After disappearance of starting material (monitored by TLC), cool to 15-20°C, stir for 6 hours, then filter.

- Washing: Solid product is rinsed with ethanol (250 g ethanol) twice and filtered.

- Purification: Concentrate the reaction solution below 30°C, add methanol, filter, then add a precipitating reagent such as ethanol or ethanol/petroleum ether (1:1 volume ratio) to induce crystallization.

- Final Product: The hydrochloride salt of (S)-3-piperidine carboxylic acid is obtained with high enantiomeric purity (99.6% ee reported).

Alkali Treatment for Free Acid:

- Adjust pH to 6.5-7.5 using an alkali solution (preferably a 1:1 mass ratio of potassium/sodium hydroxide in methanol).

- Alkali addition is performed below 10°C to maintain product integrity.

| Step | Conditions | Yield / Purity | Notes |

|---|---|---|---|

| Hydrolysis in HCl | 60-65°C, 3 h | High conversion, 99.6% ee | Simultaneous chiral resolution |

| Cooling and Filtration | 15-20°C, 6 h stirring | White solid product | Ethanol wash for purity |

| Alkali pH Adjustment | pH 6.5-7.5, <10°C | Conversion to free acid | Use mixed KOH/NaOH methanol solution |

| Precipitation | Ethanol or ethanol/petroleum ether | Refined hydrochloride salt | Volume ratio 1:1 preferred for solvent |

This method is notable for avoiding N-deprotection steps and chiral resolving agents, making it cost-effective and operationally simple.

Multi-Step Synthesis from 3-Pyridineacetic Acid Derivatives

Another patented synthesis focuses on preparing (R)-3-ethylpiperidine hydrochloride, a close analog, starting from 3-pyridineacetic acid derivatives. This method involves several key transformations:

- Step 1: Formation of (N-benzyl)-3-pyridine acetate ethyl ammonium salt by reacting 3-pyridine ethyl acetate with benzyl chloride in acetonitrile under reflux (80-90°C) for 10-16 hours.

- Step 2: Hydrogenation of the benzylated pyridine salt in ethanol with 5% Pd/C catalyst under 20 atm pressure at 40±5°C for 10 hours to obtain ethyl 3-piperidine acetate.

- Step 3: Free base formation by treatment with 2M sodium carbonate solution (pH 9-10), followed by extraction and drying.

- Step 4: Formation of hydrochloride salt by dissolving the free base in diethyl ether and bubbling dry HCl gas at 0°C for 2 hours, precipitating the hydrochloride salt.

| Step | Reagents / Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Benzylation | Benzyl chloride, acetonitrile, reflux 10-16 h | 95 | (N-benzyl)-3-pyridine acetate salt |

| Catalytic Hydrogenation | Pd/C, EtOH, 20 atm, 40±5°C, 10 h | 100 | Ethyl 3-piperidine acetate |

| Free Base Formation | 2M Na2CO3, pH 9-10, extraction | - | 3-piperidine acetate free base |

| Hydrochloride Salt Formation | Dry HCl gas, diethyl ether, 0°C, 2 h | 100 | (R)-3-piperidine ethyl acetate hydrochloride |

This route provides high yields and pure hydrochloride salts, suitable for scale-up and further derivatization.

Related Synthetic Strategies and Considerations

While direct synthesis of 3-ethylpiperidine-3-carboxylic acid hydrochloride is less frequently reported, related piperidine carboxylic acid derivatives are often synthesized via:

- Esterification of piperidine carboxylic acids using thionyl chloride and ethanol to form ethyl esters.

- Condensation reactions with methyl chloroacetate in the presence of bases such as sodium carbonate.

- Dieckmann cyclization (intramolecular Claisen condensation) using strong bases like potassium tert-butoxide to form bicyclic intermediates.

- Hydrolysis and decarboxylation to yield the target carboxylic acid hydrochlorides.

Though these methods are more commonly applied to bicyclic systems (e.g., 3-quinuclidinone hydrochloride), they illustrate the versatility of piperidine carboxylic acid chemistry and may inform alternative synthetic approaches.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.